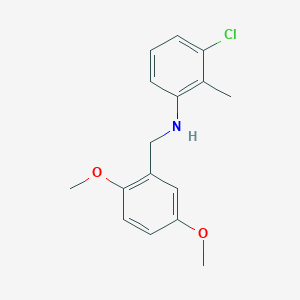![molecular formula C21H22N2O B5713685 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit various biochemical and physiological effects in preclinical studies.
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various biological targets. MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. MP-10 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MP-10 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MP-10 has been found to have a low toxicity profile, making it a potential drug candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using MP-10 include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of MP-10. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is to investigate its mechanism of action and identify new biological targets. Additionally, future studies could focus on improving the solubility and bioavailability of MP-10 to enhance its therapeutic potential.
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it suitable for scientific research applications. MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies, and its potential as a drug candidate for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-bromoaniline and 2-methyl-5-phenylpyrrole in the presence of a palladium catalyst. The resulting product is then reacted with morpholine to yield 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
MP-10 has been found to exhibit various therapeutic applications in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MP-10 has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-7-12-21(18-5-3-2-4-6-18)23(17)20-10-8-19(9-11-20)22-13-15-24-16-14-22/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAGARMEDOEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)


![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)


![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)